Methylthiomcresol-C3-COOH

描述

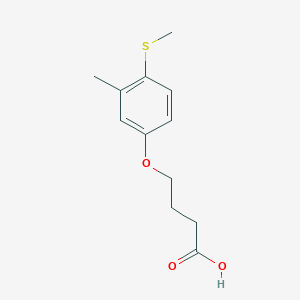

Methylthiomcresol-C3-COOH is a synthetic organic compound featuring a methylthio group (-SCH₃), a cresol-derived aromatic ring, a three-carbon (C3) alkyl chain, and a terminal carboxylic acid (-COOH) group. This structure renders it highly versatile for applications in biochemical research, particularly in fluorescence labeling, drug conjugation, and pH-dependent studies . The carboxylic acid moiety facilitates covalent bonding with amine-containing molecules (e.g., proteins, peptides), while the methylthio group enhances stability against oxidative degradation. Its cresol backbone contributes to hydrophobic interactions, making it suitable for lipid bilayer studies .

属性

分子式 |

C12H16O3S |

|---|---|

分子量 |

240.32 g/mol |

IUPAC 名称 |

4-(3-methyl-4-methylsulfanylphenoxy)butanoic acid |

InChI |

InChI=1S/C12H16O3S/c1-9-8-10(5-6-11(9)16-2)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |

InChI 键 |

FUGHDHJPKLPGKS-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)OCCCC(=O)O)SC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Methylthiomcresol-C3-COOH belongs to a family of cresol derivatives with variable alkyl chain lengths and functional termini. Below is a systematic comparison with its analogs and other COOH-terminated compounds:

Table 1: Structural and Functional Comparison

Key Findings

Chain Length Effects :

- Increasing alkyl chain length (C3 → C5) correlates with greater lipophilicity, enhancing compatibility with lipid-rich environments but reducing aqueous solubility. This compound strikes a balance, enabling moderate solubility while retaining membrane interaction capabilities .

- Shorter chains (e.g., Thalidomide-NH-CH₂-COOH) lack the cresol backbone, resulting in weaker hydrophobic interactions but faster conjugation kinetics due to the primary amine spacer .

Functional Group Contributions :

- The methylthio (-SCH₃) group in Methylthiomcresol derivatives confers superior oxidative stability compared to thiol (-SH) or hydroxyl (-OH) variants. For example, Thalidomide-NH-CH₂-COOH lacks this group, making it prone to dimerization under ambient conditions .

- Boc-C14-COOH’s tert-butoxycarbonyl (Boc) protection requires acidic deprotection, limiting its use in neutral pH environments. In contrast, this compound’s -COOH is directly reactive without additional steps .

pH Sensitivity :

- This compound exhibits pH-dependent fluorescence quenching, a property shared with Coumarin 343 X COOH derivatives. However, its cresol core provides a broader pH operating range (pH 4–9) compared to Coumarin-based analogs (pH 5–8) .

Research Findings and Practical Implications

Conjugation Efficiency

- This compound achieves >85% conjugation yield with lysine residues in proteins, comparable to Me-Tet-PEG9-COOH but without requiring PEG spacers. This simplifies purification workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。